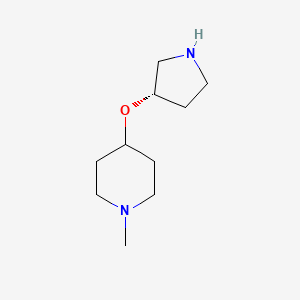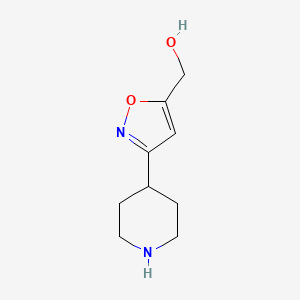
2-Benzylthio-N6-isopentenyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylthio-N6-isopentenyladenine is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. It is known for its role in regulating various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence. The compound has the chemical formula C17H19N5S and a molecular weight of 325.43126 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylthio-N6-isopentenyladenine typically involves the alkylation of adenine derivatives. One common method includes the reaction of N6-isopentenyladenine with benzylthiol in the presence of a suitable base. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylthio-N6-isopentenyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the benzylthio group.
Reduction: Reduced forms of the isopentenyladenine moiety.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzylthio-N6-isopentenyladenine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant growth and development, particularly in tissue culture and genetic engineering.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and its role in cell signaling pathways.
Industry: Utilized in agriculture to enhance crop yield and quality by promoting plant growth and delaying senescence
Mecanismo De Acción
The mechanism of action of 2-Benzylthio-N6-isopentenyladenine involves its interaction with cytokinin receptors in plant cells. It binds to these receptors, triggering a signaling cascade that leads to the activation of genes involved in cell division and growth. The molecular targets include cyclin-dependent kinases and other proteins involved in the cell cycle .
Comparación Con Compuestos Similares
Similar Compounds
N6-Isopentenyladenine: A naturally occurring cytokinin with similar growth-promoting effects.
Zeatin: Another cytokinin that is widely studied for its role in plant growth and development.
Kinetin: Known for its anti-aging effects in plants and potential therapeutic applications in humans.
Uniqueness
2-Benzylthio-N6-isopentenyladenine is unique due to its synthetic origin and the presence of the benzylthio group, which enhances its stability and bioactivity compared to naturally occurring cytokinins. This makes it a valuable tool in both research and industrial applications .
Propiedades
Número CAS |
52172-11-9 |
|---|---|
Fórmula molecular |
C17H19N5S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-(3-methylbut-3-enyl)-7H-purin-6-amine |
InChI |
InChI=1S/C17H19N5S/c1-12(2)8-9-18-15-14-16(20-11-19-14)22-17(21-15)23-10-13-6-4-3-5-7-13/h3-7,11H,1,8-10H2,2H3,(H2,18,19,20,21,22) |
Clave InChI |
GVYHKHKNGPAILF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCNC1=NC(=NC2=C1NC=N2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





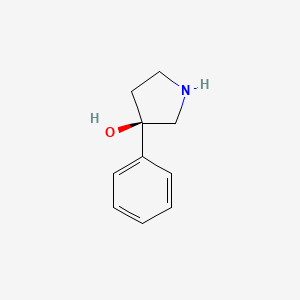
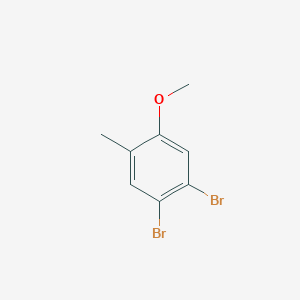
![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)

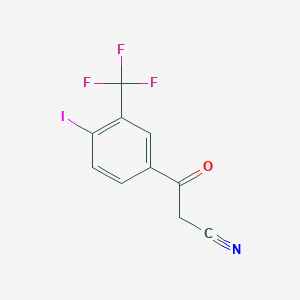
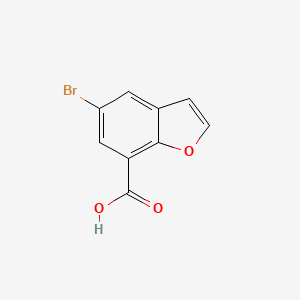

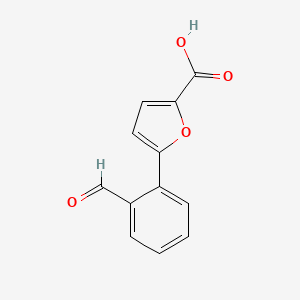
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
